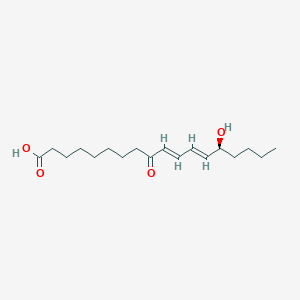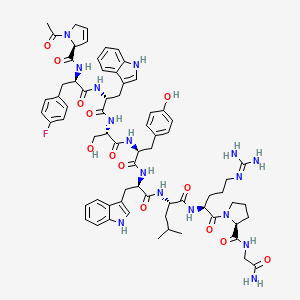
Nororientalinium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nororientalinium(1+) is the conjugate acid of nororientaline; major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a nororientaline.
Wissenschaftliche Forschungsanwendungen
Microvascular Flow and Tissue Oxygenation
- In septic shock patients, targeting higher mean arterial pressure (MAP) with increasing doses of norepinephrine, which is structurally similar to nororientalinium, resulted in improved global oxygen delivery, cutaneous microvascular flow, and tissue oxygenation without altering sublingual microvascular flow (Jhanji et al., 2009).
Fluoride Anion Recognition and Sensing
- Fluoride anion recognition is crucial due to its dual nature of being beneficial and potentially harmful. Research in this field has explored various chemical approaches for effective fluoride binding, especially in protic solvents and water, which is relevant to nororientalinium(1+) due to its ionic nature (Cametti & Rissanen, 2009), (Cametti & Rissanen, 2013).
Degradation and Environmental Impact
- The study of the degradation of norfloxacin, a structurally related compound, in water through ionizing irradiation is significant. This involves understanding the breakdown pathways and the effects on microbial activity and environmental toxicity, which could be analogous to nororientalinium(1+) (Chen & Wang, 2020).
Patient-Centered Research Approaches
- The involvement of patients and stakeholders in research, as demonstrated by the Patient-Centered Outcomes Research Institute (PCORI), could be applicable in research involving nororientalinium(1+), focusing on patient-centric outcomes and engagement (Fleurence et al., 2014).
Organoboron Compounds for Fluoride Detection
- The development of organoboron compounds for fluoride ion complexation and sensing, particularly in water, is relevant for studying nororientalinium(1+). This involves understanding the interaction of these compounds with fluoride ions, which may have parallels with nororientalinium(1+) applications (Wade et al., 2010).
Photolysis of Ionizable Antibiotics
- Research on the photolysis of norfloxacin, an ionizable antibiotic, in the presence of dissolved organic matter highlights the importance of understanding the environmental behavior and degradation pathways of similar ionizable compounds like nororientalinium(1+) (Liang et al., 2015).
Research Metrics and Journal Impact
- Understanding the impact of research metrics, such as journal impact factors and h-indices, is crucial for disseminating and evaluating scientific research, including studies on nororientalinium(1+) (Grech & Rizk, 2018).
Molecular Mechanisms of Fluoride Toxicity
- The molecular mechanisms of fluoride toxicity are significant in understanding how nororientalinium(1+), as an ionic compound, might interact at the cellular level, influencing physiological and toxicological processes (Barbier et al., 2010).
Eigenschaften
Molekularformel |
C18H22NO4+ |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/p+1 |
InChI-Schlüssel |
WQTCGADWPORGNB-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



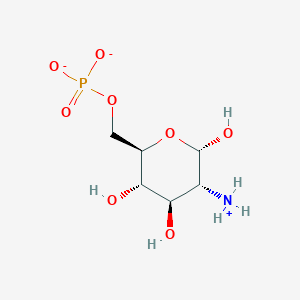
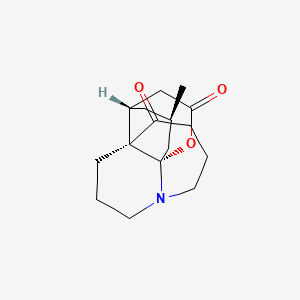
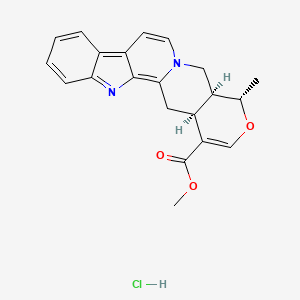
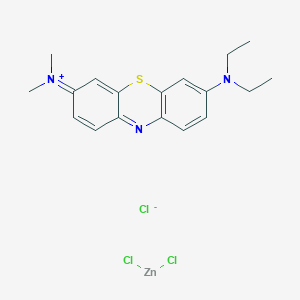


![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)
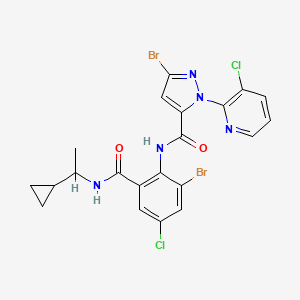
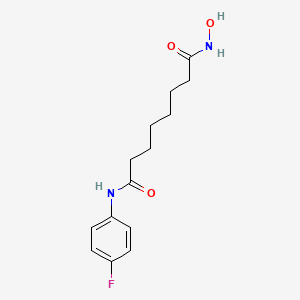
![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)

